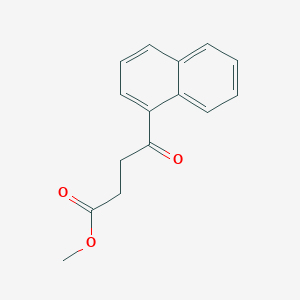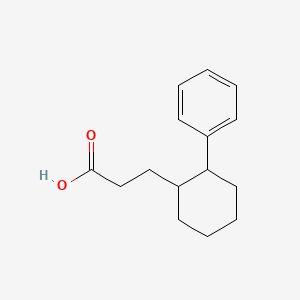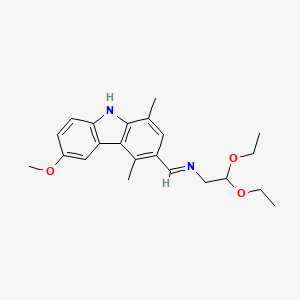
N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxy-1,4-dimethyl-9H-carbazole and 2,2-diethoxyethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature and time are optimized to achieve the desired product yield.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the scalability of the synthesis.
化学反应分析
Types of Reactions
N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as a pharmaceutical agent.
Industry: The compound’s unique properties may make it useful in materials science and organic electronics.
作用机制
The mechanism by which N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine exerts its effects involves interactions with molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are influenced by the compound, leading to its observed effects.
相似化合物的比较
Similar Compounds
N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine: can be compared with other carbazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to other carbazole derivatives.
属性
CAS 编号 |
18073-24-0 |
|---|---|
分子式 |
C22H28N2O3 |
分子量 |
368.5 g/mol |
IUPAC 名称 |
N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine |
InChI |
InChI=1S/C22H28N2O3/c1-6-26-20(27-7-2)13-23-12-16-10-14(3)22-21(15(16)4)18-11-17(25-5)8-9-19(18)24-22/h8-12,20,24H,6-7,13H2,1-5H3 |
InChI 键 |
ZXVPQTHSMZSUAR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CN=CC1=C(C2=C(C(=C1)C)NC3=C2C=C(C=C3)OC)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14000509.png)
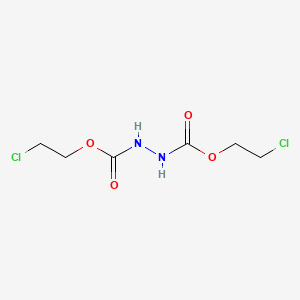
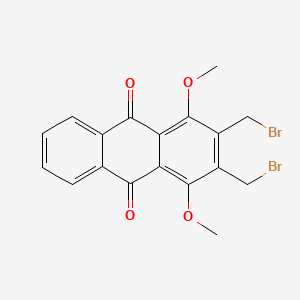
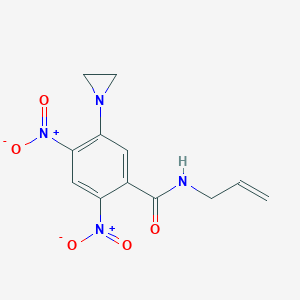
![N,N-diethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14000525.png)
![n-[2-(Biphenyl-4-yl)ethyl]-2-phenylacetamide](/img/structure/B14000533.png)
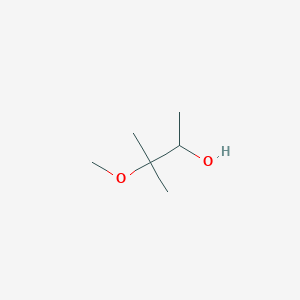
![8-Hydrazinyl-6-methyl-2H-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B14000541.png)

![4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14000552.png)


